molecular formula C8H5F2IO2 B7941437 Methyl 2,3-difluoro-5-iodobenzoate

Methyl 2,3-difluoro-5-iodobenzoate

Cat. No.: B7941437
M. Wt: 298.02 g/mol
InChI Key: OJRFFHAIWAPNKC-UHFFFAOYSA-N
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Description

Methyl 2,3-difluoro-5-iodobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of two fluorine atoms and one iodine atom attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,3-difluoro-5-iodobenzoate can be synthesized through a multi-step process involving the introduction of fluorine and iodine atoms onto a benzoate ester. One common method involves the difluoromethylation of a benzoate precursor followed by iodination. The reaction conditions typically require the use of specific reagents and catalysts to achieve the desired substitution patterns.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-difluoro-5-iodobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

    Coupling Reactions: Palladium-catalyzed coupling reactions are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 2,3-difluoro-5-iodobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of radiolabeled tracers for imaging studies.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2,3-difluoro-5-iodobenzoate involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, while the iodine atom can facilitate radiolabeling for imaging purposes. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,6-difluoro-3-iodobenzoate
  • Methyl 2,3-difluoro-4-iodobenzoate
  • Methyl 2,3-difluoro-6-iodobenzoate

Uniqueness

Methyl 2,3-difluoro-5-iodobenzoate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the fluorine and iodine atoms can affect the compound’s electronic properties and steric interactions, making it distinct from other similar compounds.

Properties

IUPAC Name

methyl 2,3-difluoro-5-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2IO2/c1-13-8(12)5-2-4(11)3-6(9)7(5)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJRFFHAIWAPNKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)I)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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